Propyl[(2,4,5-trimethoxyphenyl)methyl]amine
Description
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine is a secondary amine featuring a linear propyl chain attached to a benzyl group substituted with methoxy groups at the 2, 4, and 5 positions of the aromatic ring. Its molecular formula is C13H21NO3, with a molecular weight of approximately 239.34 g/mol (calculated). This compound is listed under CAS 305849-21-2 and is available at 95% purity as a research chemical, primarily used in organic synthesis and pharmaceutical development . The 2,4,5-trimethoxy substitution pattern distinguishes it from isomers with alternative methoxy group arrangements, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-8,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHKDKDJEGCVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemical Characteristics
- Chemical Formula : CHNO (for the base compound)
- Molecular Weight : Approximately 275.77 g/mol
- Structural Features : The compound features a propylamine group attached to a 2,4,5-trimethoxyphenylmethyl moiety, which is significant for its biological activity due to the trimethoxy substitution pattern on the phenyl ring.
Research indicates that Propyl[(2,4,5-trimethoxyphenyl)methyl]amine exhibits notable biological activities:
- Anti-Cancer Properties : Studies have shown that this compound interacts with various molecular targets such as tubulin and heat shock protein 90 (Hsp90), leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. This suggests its potential as a therapeutic agent in cancer treatment.
- Anti-Microbial Effects : The compound has also been evaluated for its anti-microbial properties, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Cancer Research : A study demonstrated that analogs of trimethoxyphenyl compounds exhibited significant anticancer activity when tested against different cancer cell lines. The structure–activity relationship (SAR) was explored to optimize efficacy .
- Pharmaceutical Development : The compound is being investigated as a lead candidate for developing new drugs targeting specific molecular pathways involved in cancer progression and microbial resistance .
Mechanism of Action
The mechanism of action of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variants
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine (CAS 893572-94-6)
- Molecular Formula: C14H23NO3
- Molecular Weight : 253.34 g/mol
- Key Differences : The isobutyl (2-methylpropyl) group introduces branching, increasing lipophilicity compared to the linear propyl chain. This may enhance membrane permeability but reduce solubility in aqueous media.
- Applications : Used in organic building blocks (98% purity) and available in quantities up to 10g .
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine (CAS 880809-17-6)
- Molecular Formula: C13H19NO3
- Molecular Weight : 237.29 g/mol
- Key Differences : The allyl (prop-2-en-1-yl) group introduces a reactive double bond, enabling participation in cycloaddition or polymerization reactions. Its electron-withdrawing nature may also modulate the amine’s basicity.
Substitution Isomers
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
- Key Differences : The methoxy groups are positioned at 3,4,5 instead of 2,4,5. This substitution pattern is common in microtubule-targeting agents (e.g., colchicine analogs), suggesting divergent biological activity compared to the 2,4,5-isomer .
Benzenamine, 3,4,5-trimethoxy-N-(1-methylethyl)
- Structure : Features an isopropyl group and 3,4,5-trimethoxybenzene.
Complex Derivatives with Additional Functional Groups
Dual P-gp/hCA XII Inhibitors ()
- Structure : Incorporate a coumarin moiety and ester-linked chains (e.g., (E)-3-(3,4,5-trimethoxyphenyl)vinyl groups).
- Key Findings : Chain length and substituents (e.g., anthracene) significantly affect inhibitory potency. For instance, propyl-linked derivatives show moderate activity, while longer chains improve binding to P-glycoprotein .
Stereo- and Regioisomers ()
- Examples: (R)-5: C35H40NO7, 70.5% yield, ESI-HRMS 586.2792 (S)-5: C32H46NO10, 28.5% yield, ESI-HRMS 604.3115
- Key Differences : Stereochemistry at the chiral center impacts synthesis efficiency and biological activity. The R-isomer is synthesized in higher yields, suggesting kinetic preference in certain reactions .
Physicochemical Comparison Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| Propyl[(2,4,5-trimethoxyphenyl)methyl]amine | 305849-21-2 | C13H21NO3 | 239.34 | 95% | Linear propyl, 2,4,5-trimethoxy substitution |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine | 893572-94-6 | C14H23NO3 | 253.34 | 98% | Branched isobutyl group |
| Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine | 880809-17-6 | C13H19NO3 | 237.29 | 99% | Allyl group, reactive double bond |
Biological Activity
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a propyl chain attached to a trimethoxyphenyl group, which is known for its ability to interact with various biological targets. The methoxy groups enhance lipophilicity, potentially improving bioavailability and interaction with cellular membranes.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For instance, it may affect monoamine oxidase (MAO) activity, which is crucial in neurotransmitter metabolism.
- Receptor Interaction : It may bind to receptors involved in neurotransmission and cellular signaling, influencing various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have suggested that derivatives of this compound can inhibit the proliferation of cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. The presence of methoxy groups may contribute to radical scavenging activity.
Case Studies
- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of this compound on SCC9 tumor cells derived from oral cancer. The results indicated a significant reduction in cell viability at concentrations above 50 µM.
- Inhibition of MAO : Another study focused on the inhibition of MAO by related compounds. While specific data for this compound was not available, structural analogs demonstrated selective inhibition of MAO-B isoform at concentrations above 200 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
